molecular formula C4H3FN2O2S B1280866 Pyrimidine-2-sulfonyl fluoride CAS No. 35762-87-9

Pyrimidine-2-sulfonyl fluoride

Cat. No. B1280866
CAS RN: 35762-87-9
M. Wt: 162.14 g/mol
InChI Key: HMZIGHBQOOGZAK-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfonyl fluoride (CAS Number: 35762-87-9) is a chemical compound with the molecular formula C₄H₃FN₂O₂S . It is also known by other synonyms, including 2-Pyrimidinesulfonylfluoride , Pyrimidine-2-sulphonyl fluoride , and fluoropyrimidin-2-ylsulfone .

Scientific Research Applications

  • Synthesis and Chemical Stability : A sulfur-functionalized aminoacrolein derivative is utilized for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrimidines. This demonstrates the chemical reactivity and stability of pyrimidine sulfonyl fluorides (Tucker, Chenard, & Young, 2015).

  • Precursor in Radiopharmaceutical Synthesis : A pyrimidinyl sulfonamide derivative was synthesized as a precursor for (18F)fluoride chemistry, indicating its potential use in developing positron emission tomography (PET) tracers (Gebhardt & Saluz, 2012).

  • Electrochemical Fluorination : The electrochemical fluorination of 2-pyrimidyl sulfides, including those with electron-withdrawing groups, has been successfully carried out, highlighting the utility of pyrimidine derivatives in regioselective fluorination reactions (Dawood, Higashiya, Hou, & Fuchigami, 1999).

  • Potential in Radiolabelling : Sulfonyl fluoride-based compounds, including pyrimidine derivatives, show potential as labeling agents in radiopharmaceutical development, particularly for nucleophilic incorporation of fluorine-18 (Inkster et al., 2012).

  • Synthesis of Fluorinated Pyrimidines : Research demonstrates the flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains, indicating the versatility of pyrimidine-2-sulfonyl fluoride in creating fluorinated compounds (Bannwarth, Valleix, Grée, & Grée, 2009).

  • Transformation in Nucleoside Synthesis : A novel method transforms the HOCH2 group to FCH2 in the preparation of fluorine-containing pyrimidine acyclic nucleoside phosphonates, further demonstrating the applicability of pyrimidine derivatives in nucleoside synthesis (Pomeisl, Pohl, Holý, & Votruba, 2005).

  • Formation and Reactions of Derivatives : The formation and reactions of derivatives of simple pyrimidinesulphonic acids, including pyrimidine-2-sulfonyl fluoride, have been explored, highlighting its reactivity with various amines and other chemical groups (Brown & Hoskins, 1972).

properties

IUPAC Name

pyrimidine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZIGHBQOOGZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479242
Record name Pyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-sulfonyl fluoride

CAS RN

35762-87-9
Record name Pyrimidine-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-2-sulfonyl Fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SW Wright, KN Hallstrom - The Journal of Organic Chemistry, 2006 - ACS Publications
Heteroaromatic thiols may be oxidized to the sulfonyl chloride at low temperature (−25 C) by using 3.3 equiv of aqueous sodium hypochlorite. The reaction is rapid, avoids the use of …
Number of citations: 207 pubs.acs.org
P OEt - tcichemicals.com
… Pyrimidine-2-sulfonyl Fluoride …
Number of citations: 0 www.tcichemicals.com
P OEt - tcichemicals.com
… Pyrimidine-2-sulfonyl Fluoride …
Number of citations: 0 www.tcichemicals.com

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